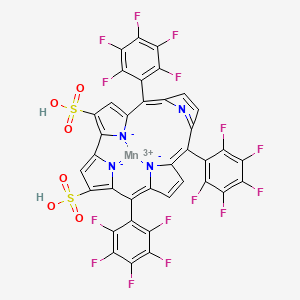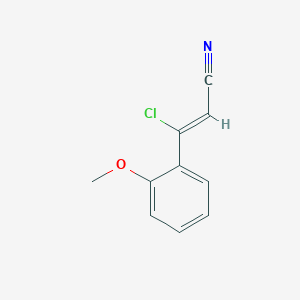
3-(3-Iodophenyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Iodophenyl)oxetan-3-amine is a compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound features an oxetane ring substituted with an amine group and a 3-iodophenyl group. Oxetanes are known for their unique chemical properties and have garnered significant interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the epoxide ring-opening reaction with trimethyloxosulfonium ylide, which can be accessed from the corresponding carbonyl compound . The reaction conditions often require moderate heating and the use of a polarizable continuum model to account for solvent effects .
Industrial Production Methods
Industrial production methods for 3-(3-Iodophenyl)oxetan-3-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodophenyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different products depending on the reagents used.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and bromine (Br2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
3-(3-Iodophenyl)oxetan-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of β-lactamase inhibitors and phosphatidylinositol-5-phosphate-4-kinase (PI5P4K) inhibitors.
Synthetic Organic Chemistry: The compound is utilized in the synthesis of medium-sized heterocycles through allylic amination and ring-opening strategies.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including inhibitors of phosphatidylinositol 3-kinase δ (PI3Kδ) and phosphatidylinositol 3-kinase γ (PI3Kγ).
Mechanism of Action
The mechanism of action of 3-(3-Iodophenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics. In the case of PI5P4K inhibitors, the compound interferes with the kinase activity, thereby modulating the levels of phosphatidylinositol phosphates .
Comparison with Similar Compounds
Similar Compounds
3-Oximinooxetane: Used as a precursor for 3-nitro- and 3,3-dinitrooxetane.
3-(Difluoromethyl)oxetane-3-amine hydrochloride: Another oxetane derivative with different substituents.
Uniqueness
3-(3-Iodophenyl)oxetan-3-amine is unique due to the presence of the 3-iodophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized molecules in medicinal and synthetic organic chemistry.
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
3-(3-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10INO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
InChI Key |
XDXWHQAWKOSKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12341512.png)

![(8S)-2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341520.png)
![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)



![2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12341546.png)

![(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)
![4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341566.png)
